5-(4-methoxy-2-nitrophenyl)-N-(2-methylphenyl)furan-2-carboxamide
Description
5-(4-Methoxy-2-nitrophenyl)-N-(2-methylphenyl)furan-2-carboxamide is a furan-based carboxamide derivative featuring a substituted phenyl ring at the 5-position of the furan core and a 2-methylphenyl group attached to the amide nitrogen.
Properties
IUPAC Name |
5-(4-methoxy-2-nitrophenyl)-N-(2-methylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-12-5-3-4-6-15(12)20-19(22)18-10-9-17(26-18)14-8-7-13(25-2)11-16(14)21(23)24/h3-11H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCHQLZCTBIGLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 5-(4-methoxy-2-nitrophenyl)-N-(2-methylphenyl)furan-2-carboxamide, differing in substituents, synthesis routes, or physicochemical properties:
5-(2-Chlorophenyl)-N-(2-Methylphenyl)Furan-2-Carboxamide
- Structure : Differs by substitution of the 4-methoxy-2-nitrophenyl group with a 2-chlorophenyl ring.
- Key Data: Molecular Formula: C₁₈H₁₄ClNO₂ SMILES: CC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl Hydrogen Bond Donors/Acceptors: 1/3 .
- Significance : The chlorine atom at the phenyl ring’s ortho position may enhance lipophilicity (logP ≈ 4.5–5.3) compared to the methoxy-nitro-substituted analog.
N-(2-Nitrophenyl)Furan-2-Carboxamide
- Structure : Features a nitro group at the ortho position of the amide-attached phenyl ring.
- Key Findings :
- Conformational Analysis : The central amide fragment adopts a trans conformation, with dihedral angles of 9.71° between phenyl and furan rings. Intramolecular hydrogen bonding (N1⋯O3: 2.615 Å) stabilizes the structure .
- Synthesis : Produced via reaction of furan-2-carbonyl chloride with 2-nitroaniline in acetonitrile .
5-(4-Nitrophenyl)Furan-2-Carboxylic Acid
- Structure : Replaces the carboxamide group with a carboxylic acid and lacks the 4-methoxy substitution.
- Synthesis : Prepared via Suzuki coupling of methyl 5-bromofuran-2-carboxylate with (4-nitrophenyl)boronic acid, followed by ester hydrolysis .
- Crystallography : High-quality crystals were obtained at the European Synchrotron Radiation Facility (ESRF), revealing planar furan and phenyl rings .
- Key Difference : The carboxylic acid moiety enhances polarity (logP ≈ 2.0–3.0), contrasting with the lipophilic carboxamide group in the target compound.
Methyl 5-(2-Fluoro-4-Nitrophenyl)Furan-2-Carboxylate
- Structure : Contains a fluorine atom at the 2-position and a nitro group at the 4-position of the phenyl ring.
- Synthesis : Synthesized via Meerwein arylation of 2-fluoro-4-nitroaniline with methyl 2-furoate, yielding a 14% isolated product .
- Crystallography: XRD data (CCDC 2213557) confirm a non-planar arrangement between the furan and substituted phenyl rings .
Comparative Physicochemical Properties
*Estimated properties based on structural analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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